molecular formula C5H5F3N4 B580294 3-Hydrazinyl-6-(trifluoromethyl)pyridazine CAS No. 1161005-11-3

3-Hydrazinyl-6-(trifluoromethyl)pyridazine

Cat. No.: B580294
CAS No.: 1161005-11-3
M. Wt: 178.118
InChI Key: VWNXPJXONRYKAJ-UHFFFAOYSA-N
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Description

3-Hydrazinyl-6-(trifluoromethyl)pyridazine (C₁₁H₉F₃N₄, MW 254.22) is a pyridazine derivative characterized by a hydrazinyl (-NHNH₂) group at position 3 and a trifluoromethyl (-CF₃) group at position 4. This compound serves as a versatile intermediate in medicinal chemistry, particularly for synthesizing triazolopyridazines with antimicrobial properties . Its synthesis typically involves reacting 3-chloro-6-(trifluoromethyl)pyridazine with hydrazine hydrate, a pathway validated in the development of bioactive analogs . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the hydrazinyl moiety provides a reactive site for further functionalization, enabling the creation of derivatives with tailored biological activities .

Properties

IUPAC Name

[6-(trifluoromethyl)pyridazin-3-yl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3N4/c6-5(7,8)3-1-2-4(10-9)12-11-3/h1-2H,9H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWNXPJXONRYKAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1C(F)(F)F)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1161005-11-3
Record name 3-hydrazinyl-6-(trifluoromethyl)pyridazine
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Preparation Methods

The synthesis of 3-Hydrazinyl-6-(trifluoromethyl)pyridazine typically involves the reaction of 6-(trifluoromethyl)pyridazine with hydrazine hydrate under controlled conditions . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

3-Hydrazinyl-6-(trifluoromethyl)pyridazine undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

3-Hydrazinyl-6-(trifluoromethyl)pyridazine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Hydrazinyl-6-(trifluoromethyl)pyridazine involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to the modulation of their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and stability, facilitating its interaction with cellular membranes and proteins .

Comparison with Similar Compounds

Key Observations :

  • The trifluoromethyl group at position 6 is a common feature, enhancing electrophilicity and enabling cross-coupling reactions .
  • Hydrazinyl derivatives exhibit higher synthetic versatility compared to phenoxy or chloro analogs due to the nucleophilic -NHNH₂ group .
  • Yields vary significantly based on substituents; bulky groups (e.g., cyclopropyl in 4f) reduce efficiency, while isopropyl (5a) improves steric accessibility .

Key Findings :

  • Derivatives with hydrazinyl-to-triazolo conversion (e.g., 6b, 7b) exhibit broad-spectrum antibacterial activity comparable to ampicillin, likely due to enhanced membrane penetration .
  • Saturated pyrrolopyridazines show superior antifungal activity, attributed to improved bioavailability .
  • Chloro-substituted analogs are generally inactive, highlighting the critical role of the hydrazinyl group in bioactivity .

Physicochemical Properties

NMR data (¹H and ¹³C) for selected compounds:

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Notes
3-Hydrazinyl-6-CF₃-pyridazine 8.21–8.14 (m, aromatic), 4.1 (s, -NHNH₂) 151.92 (C-CF₃), 109.42 (C-NHNH₂) Hydrazine protons exchangeable
4g: Chloro-fluoro-phenoxy 8.21–7.40 (m, aromatic), 2.66 (s, CH₃) 144.78 (C-Cl), 121.57 (C-F) Electron-withdrawing effects
5b: Isopropyl-3-fluorophenoxy 7.90–7.40 (m, aromatic), 2.12 (t, CH₃) 149.09 (C-O), 121.25 (C-CF₃) Steric hindrance noted

Insights :

  • The hydrazinyl group in 3-Hydrazinyl-6-CF₃-pyridazine induces deshielding in adjacent carbons (δ ~150 ppm) .
  • Electron-withdrawing substituents (e.g., -Cl, -CF₃) downfield-shift aromatic protons .

Biological Activity

3-Hydrazinyl-6-(trifluoromethyl)pyridazine, with the chemical formula C5_5H5_5F3_3N4_4, has garnered attention in recent years for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological mechanisms, research findings, and potential applications, supported by data tables and case studies.

Overview of the Compound

Chemical Structure and Properties

  • IUPAC Name: [6-(trifluoromethyl)pyridazin-3-yl]hydrazine
  • Molecular Weight: 178.12 g/mol
  • CAS Number: 1161005-11-3
  • Molecular Formula: C5_5H5_5F3_3N4_4

The trifluoromethyl group enhances the compound's lipophilicity and stability, which is crucial for its interaction with biological membranes and proteins.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on biomolecules. This interaction can modulate the activity of various proteins and enzymes involved in cellular processes. The compound's mechanism is thought to involve:

  • Inhibition of Cell Proliferation: Targeting specific pathways that regulate cell growth.
  • Induction of Apoptosis: Triggering programmed cell death in cancer cells.
  • Antimicrobial Activity: Disrupting bacterial cell wall synthesis or function.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. A notable study evaluated its effects on various human cancer cell lines, including breast (T-47D, MDA-MB-231) and ovarian (SKOV-3) cancers. The compound demonstrated significant cytotoxicity at low concentrations, indicating its potential as a therapeutic agent.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
T-47D10Induction of apoptosis via Annexin V assay
MDA-MB-2318Inhibition of cell proliferation
SKOV-312Modulation of CDK2 activity

In vitro assays showed that treatment with this compound resulted in a marked increase in apoptotic cells, suggesting a robust mechanism for inducing cancer cell death .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties against various pathogens. Preliminary results indicate effectiveness against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC)
E. coli15 µg/mL
S. aureus10 µg/mL
A. niger20 µg/mL

These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents .

Case Study 1: Anticancer Efficacy

In a controlled study published in Nature Reviews Cancer, researchers administered varying doses of this compound to mice implanted with human breast cancer cells. The results indicated a dose-dependent reduction in tumor size, with significant apoptosis observed in treated tissues compared to controls.

Case Study 2: Antimicrobial Testing

A recent investigation assessed the antimicrobial efficacy of this compound against clinical isolates of bacteria. The study demonstrated that it inhibited the growth of resistant strains, highlighting its potential role in combating antibiotic resistance.

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